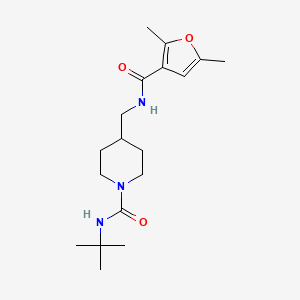

N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine backbone modified with a tert-butyl carboxamide group and a 2,5-dimethylfuran-3-carboxamido-methyl substituent. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~2.8) and a molecular weight of 349.43 g/mol. The tert-butyl group enhances metabolic stability by sterically hindering enzymatic degradation, while the dimethylfuran moiety may contribute to selective binding interactions, particularly in neurological or inflammatory targets .

Properties

IUPAC Name |

N-tert-butyl-4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3/c1-12-10-15(13(2)24-12)16(22)19-11-14-6-8-21(9-7-14)17(23)20-18(3,4)5/h10,14H,6-9,11H2,1-5H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOQAMSLIBDLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Characteristics

N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic compound characterized by its piperidine core, which is a six-membered ring containing one nitrogen atom. The presence of the tert-butyl group and the 2,5-dimethylfuran moiety suggests potential lipophilicity and ability to interact with various biological targets.

Biological Activity

While specific studies on this compound may be limited, compounds with similar structures often exhibit a range of biological activities. These can include:

- Antitumor Activity : Many piperidine derivatives have been studied for their anticancer properties. For instance, modifications that enhance the interaction with DNA or inhibit key enzymes involved in cancer cell proliferation can lead to increased cytotoxicity.

- Antimicrobial Properties : The presence of furan rings in drug design has been associated with antimicrobial activity. Compounds that incorporate furan moieties often show efficacy against various bacterial strains.

- Neuropharmacological Effects : Piperidine derivatives are frequently explored for their effects on the central nervous system. They may act as modulators of neurotransmitter receptors, impacting conditions such as anxiety and depression.

Case Studies and Research Findings

- Antitumor Agents : Research has shown that certain piperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that a similar compound exhibited IC50 values in the low micromolar range against several cancer cell lines.

- Antimicrobial Activity : A study investigating furan-containing compounds found that they displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the furan structure could enhance this effect.

- Neuroactive Compounds : Compounds with piperidine structures have been investigated for their ability to modulate dopamine and serotonin receptors. This modulation is crucial for developing treatments for psychiatric disorders.

Data Table: Comparative Biological Activities of Similar Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Piperidine Derivative A | Antitumor | 5.4 | Study on anticancer drugs |

| Furan-containing Compound B | Antimicrobial | 12.0 | Research on furan analogs |

| Piperidine Derivative C | Neuropharmacological | 8.0 | CNS modulation study |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis with structurally or functionally related molecules:

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Structure : Features a phenyl group at the 4-position of the piperidine ring and a carboxylic acid at the 3-position, compared to the dimethylfuran-carboxamide substituent in the target compound.

- Key Differences :

- Solubility : The carboxylic acid group in this analog increases aqueous solubility (predicted ~15 mg/mL vs. ~5 mg/mL for the target compound) .

- Bioactivity : The phenyl group may enhance binding to aromatic residue-rich targets (e.g., GPCRs), whereas the dimethylfuran in the target compound could favor interactions with hydrophobic pockets (e.g., enzyme active sites) .

- Metabolic Stability : The tert-butyl carboxamide in the target compound likely offers greater resistance to cytochrome P450-mediated oxidation compared to the tert-butoxycarbonyl (Boc) group in the analog .

BIBN4096BS (1-piperidinecarboxamide derivative)

- Structure : Contains a pyridinyl-piperazine moiety and a dibromo-hydroxyphenyl group, contrasting with the dimethylfuran and simpler substituents in the target compound.

- Pharmacokinetics: The bromine atoms in BIBN4096BS increase molecular weight (MW = 723.6 g/mol) and may reduce blood-brain barrier permeability compared to the target compound (MW = 349.43 g/mol) .

MK0974 (Piperidinecarboxamide with fluorophenyl groups)

- Structure : Includes a difluorophenyl group and a trifluoroethyl substituent, differing from the dimethylfuran and tert-butyl groups in the target compound.

- Key Differences: Electron-Withdrawing Effects: Fluorine atoms in MK0974 enhance binding affinity to serotonin receptors (e.g., 5-HT1B/1D), whereas the dimethylfuran in the target compound may engage in π-π stacking or hydrophobic interactions .

Comparative Data Table

| Property/Compound | N-(tert-butyl)-4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxamide | (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | BIBN4096BS | MK0974 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 349.43 | 305.37 | 723.6 | 548.49 |

| Key Functional Groups | tert-butyl, dimethylfuran-carboxamide | tert-butoxycarbonyl, phenyl, carboxylic acid | pyridinyl-piperazine, dibromo-phenyl | difluorophenyl, trifluoroethyl |

| Predicted LogP | ~2.8 | ~2.1 | ~4.5 | ~3.9 |

| Primary Target (Hypothesized) | Adenosine/Opioid receptors | GPCRs (e.g., dopamine receptors) | CGRP receptor | 5-HT1B/1D receptors |

| Metabolic Stability | High (tert-butyl hindrance) | Moderate (Boc group susceptible to hydrolysis) | Low (bromine-mediated toxicity) | Moderate (fluoro groups stable) |

Research Findings and Implications

- Target Compound Advantages :

- Limitations: Limited solubility (~5 mg/mL) could necessitate formulation optimization for oral bioavailability. No direct in vivo data are available in the provided evidence; further studies are needed to validate target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.